(-)-trans-Chrysanthemic acid

Description

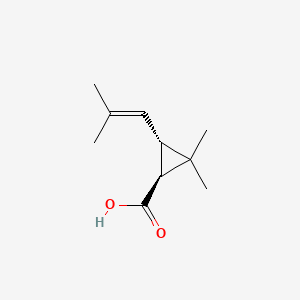

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPRKKSAJMMEW-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883820, DTXSID60883558 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-trans-Chrysanthemumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-16-8, 2259-14-5 | |

| Record name | trans-Chrysanthemic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemic acid dl-trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemic acid l-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-trans-Chrysanthemumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSANTHEMIC ACID, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360DB5209D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMIC ACID, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75957WZ15Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Natural Occurrence

Elucidation of the Biosynthetic Route in Tanacetum cinerariifolium

The journey to understanding the synthesis of (-)-trans-chrysanthemic acid has been a significant area of research, revealing a series of precise enzymatic steps.

Origin from Dimethylallyl Diphosphate (B83284) (DMAPP) via the Methylerythritol-4-Phosphate (MEP) Pathway

The biosynthesis of this compound originates from the universal terpene precursor, dimethylallyl diphosphate (DMAPP). oup.com This fundamental five-carbon building block is produced through the methylerythritol-4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. maxapress.commaxapress.commdpi.com The MEP pathway is a crucial branch of the broader terpene biosynthetic network, supplying the necessary precursors for a vast array of isoprenoid compounds. mdpi.com The acid moiety of pyrethrins (B594832) is derived from this pathway. maxapress.commaxapress.com

Role of Chrysanthemyl Diphosphate Synthase (CDS) in Initial Condensation

The first committed step in the biosynthesis of chrysanthemic acid is the unusual head-to-middle condensation of two DMAPP molecules. oup.com This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS), also referred to as chrysanthemol (B1213662) synthase (CHS). oup.comnih.govoup.com This enzyme facilitates a c1′-2-3 cyclopropanation reaction to form chrysanthemyl diphosphate (CDP), an irregular monoterpene, as the primary product. oup.comnih.govresearchgate.net The formation of this non-head-to-tail linkage is a distinguishing feature of the biosynthesis of irregular isoprenoids. nih.govexpasy.org The gene encoding CDS has been isolated and the recombinant enzyme characterized, confirming its function in producing CDP from DMAPP. nih.govresearchgate.net

Enzymatic Steps: Chrysanthemyl Diphosphate (CDP) to Chrysanthemol to Chrysanthemic Acid

Following the initial condensation, a series of enzymatic transformations convert CDP into the final chrysanthemic acid.

Chrysanthemyl diphosphate (CDP) is converted to trans-chrysanthemol (B1144467) through the hydrolysis of the diphosphate group. oup.com Research has shown that CDS itself can act as a bifunctional enzyme, not only producing CDP but also catalyzing its subsequent conversion to trans-chrysanthemol. nih.govresearchgate.net This dual activity classifies CDS as a chrysanthemol synthase (CHS). nih.govoup.comresearchgate.net Other, yet to be fully identified, phosphatases may also contribute to this conversion. oup.comnih.gov

The final steps in the biosynthesis of this compound involve a two-step oxidation process. First, trans-chrysanthemol is oxidized to trans-chrysanthemal (B1236807) by an alcohol dehydrogenase (ADH). oup.comnih.govscispace.com Subsequently, trans-chrysanthemal is further oxidized to trans-chrysanthemic acid by an aldehyde dehydrogenase (ALDH). oup.comoup.comnih.govscispace.com This sequential oxidation completes the formation of the acid moiety of type I pyrethrins. nih.govdaneshyari.com

Genetic and Enzymatic Characterization of Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the genes and enzymes responsible for the biosynthesis of this compound. The gene for chrysanthemyl diphosphate synthase (CDS) from T. cinerariifolium has been cloned and expressed, allowing for detailed enzymatic studies. nih.gov This enzyme, sometimes referred to as CPPase, has been shown to be a preprotein with a putative plastidial targeting sequence. nih.govresearchgate.net

Co-expression analysis of the T. cinerariifolium transcriptome has been instrumental in identifying the genes for the subsequent oxidation steps. oup.com This approach led to the identification and functional characterization of TcADH2, an alcohol dehydrogenase that converts trans-chrysanthemol to trans-chrysanthemal, and TcALDH1, an aldehyde dehydrogenase that catalyzes the final oxidation to trans-chrysanthemic acid. oup.comscispace.com The activities of these enzymes have been confirmed through in vitro biochemical assays and heterologous expression in plants like Nicotiana benthamiana. oup.com The coordinated expression of CDS, ADH, and ALDH genes is highest in the early to mid-flowering stages of the pyrethrum plant. mdpi.com

| Enzyme | Gene (in T. cinerariifolium) | Substrate | Product |

| Chrysanthemyl Diphosphate Synthase (CDS) / Chrysanthemol Synthase (CHS) | TcCDS | 2x Dimethylallyl Diphosphate (DMAPP) | Chrysanthemyl Diphosphate (CDP) |

| Chrysanthemol Synthase (CHS) / Phosphatase | TcCDS / others | Chrysanthemyl Diphosphate (CDP) | trans-Chrysanthemol |

| Alcohol Dehydrogenase | TcADH2 | trans-Chrysanthemol | trans-Chrysanthemal |

| Aldehyde Dehydrogenase | TcALDH1 | trans-Chrysanthemal | This compound |

Advanced Synthetic Methodologies

Total Synthesis Approaches to (-)-trans-Chrysanthemic Acid

The journey to synthesize this compound has spurred the development of numerous innovative chemical reactions and strategies. Early syntheses often resulted in mixtures of stereoisomers that required separation, but modern methods increasingly focus on direct, stereocontrolled routes to the desired (-)-trans isomer. gla.ac.ukdrugfuture.com These approaches are critical for producing the most potent forms of synthetic pyrethroids. acs.org

Cyclopropanation Reactions for Core Skeleton Construction

The construction of the gem-dimethylcyclopropane ring is the cornerstone of chrysanthemic acid synthesis. acsgcipr.org Various cyclopropanation methods have been developed, broadly categorized into those involving carbene or carbenoid additions and those utilizing ylide-based strategies. acsgcipr.orgresearchgate.net

The addition of a carbene or a carbenoid to a suitable diene is a classic and widely studied method for forming the cyclopropane (B1198618) ring of chrysanthemic acid. gla.ac.ukacsgcipr.org The reaction of an appropriate diazoacetate, such as ethyl diazoacetate or tert-butyl diazoacetate, with 2,5-dimethyl-2,4-hexadiene (B125384) is a common approach. gla.ac.ukacs.org The choice of the diazo ester's alkyl group can influence the stereoselectivity of the reaction, with bulkier groups favoring the formation of the trans isomer. gla.ac.uk

Transition metal catalysts, particularly those based on rhodium(II) and copper(II), play a pivotal role in mediating these reactions. uliege.beunl.pt Rhodium(II) carboxylates, for instance, have been shown to efficiently catalyze the cyclopropanation of conjugated dienes with diazoesters, with the catalyst's counter-ion and the diazoester's alkoxy group influencing reaction selectivities. uliege.be These catalysts generate a metal carbene intermediate, which then adds to the diene. The electrophilic nature of these rhodium carbenoids is evident in their selective addition to the more electron-rich double bond of the diene. uliege.be

The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, is another important method for cyclopropanation. slideshare.netunl.pt This reaction is known for its stereospecificity. slideshare.net

An alternative and powerful strategy for constructing the cyclopropane ring involves the use of sulfur ylides. lookchem.combristol.ac.uk In this approach, a stabilized sulfur ylide, such as isopropylidene diphenylsulfurane, acts as a nucleophile that attacks an α,β-unsaturated ester. lookchem.comresearchgate.net This is followed by an intramolecular displacement to form the cyclopropane ring. acsgcipr.org

This methodology has been successfully applied in the enantioselective synthesis of chrysanthemic acid precursors. For example, the reaction of isopropylidene diphenylsulfurane with a chiral γ-alkoxy-α,β-unsaturated ester can proceed with a high degree of stereocontrol. bristol.ac.ukresearchgate.net The chirality of the starting ester directs the approach of the ylide, leading to the formation of a specific stereoisomer of the cyclopropane product. bristol.ac.uk

Stereoselective and Enantioselective Synthesis

Achieving the correct absolute and relative stereochemistry at the two chiral centers of this compound is paramount for its biological activity. acs.org This has driven extensive research into stereoselective and enantioselective synthetic methods.

A major breakthrough in the enantioselective synthesis of chrysanthemic acid esters came with the development of chiral catalysts. acs.orgunl.pt Chiral copper(II) complexes, in particular, have proven to be highly effective for asymmetric cyclopropanation reactions. acs.orgunl.pt

One notable class of catalysts is the copper salicylaldimine complexes, also known as copper Schiff base complexes. acs.org The stereoselectivity of these catalysts can be fine-tuned by modifying the substituents on the salicylaldehyde (B1680747) moiety. For instance, introducing a nitro group at the 5-position of the salicylaldehyde can enhance catalytic efficiency. acs.org The combination of these chiral copper complexes with a Lewis acid, such as aluminum triethoxide, has been shown to further improve both the chemical yield and the enantiomeric excess of the desired trans-chrysanthemic acid ester. acs.orgunl.pt

Other successful chiral ligand systems for copper-catalyzed cyclopropanations include bisoxazoline and diamine ligands. acs.org These catalytic systems can achieve high stereoselectivities, often requiring bulky ester groups on the diazoacetate to maximize enantiomeric excess. acs.org Density functional theory (DFT) calculations have been employed to understand the mechanism of asymmetric induction, revealing that factors like intramolecular hydrogen bonding within the carbene complex can transmit chirality information from the catalyst to the product. nih.govwiley-vch.de

Asymmetric induction in cyclopropanation can be achieved through several strategies. One approach is substrate-controlled, where the chirality is inherent in the starting material. bristol.ac.ukwiley-vch.de For example, the cyclopropanation of chiral α,β-unsaturated esters derived from natural sources like L-tartaric acid can provide a direct route to optically active pyrethroid precursors. bristol.ac.uk The existing stereocenter in the substrate directs the stereochemical outcome of the cyclopropanation reaction. bristol.ac.uk

Another powerful method is reagent-controlled asymmetric synthesis, where a chiral catalyst or reagent induces enantioselectivity. bristol.ac.uk As discussed, chiral copper and rhodium catalysts are prime examples. acs.orguliege.be The Sharpless asymmetric dihydroxylation has also been utilized to create a chiral diol precursor from an achiral dienoate with high enantiomeric excess. lookchem.comresearchgate.net This chiral diol can then be converted into a substrate for a highly diastereoselective cyclopropanation reaction using a sulfur ylide. lookchem.comresearchgate.net

The choice of the ylide is also crucial. While isopropylidene diphenylsulfurane has shown excellent results, other ylides like isopropylidene triphenylphosphorane may lead to different outcomes or intractable mixtures. lookchem.com The success of these asymmetric strategies lies in the precise control of the transition state geometry, which dictates the facial selectivity of the cyclopropanation.

Chemoenzymatic and Microbiological Reduction Methods

The synthesis of stereochemically pure chrysanthemic acid isomers is a significant area of research, driven by the varying insecticidal activity of their corresponding pyrethroid esters. Chemoenzymatic and microbiological methods offer highly selective routes to these compounds, often operating under mild conditions with high efficiency.

Microbiological transformations can directly produce chrysanthemic acid from related precursors. Certain microorganisms possess enzyme systems capable of stereoselectively oxidizing chrysanthemol (B1213662) and its analogues to the corresponding carboxylic acids. epo.org For instance, studies have demonstrated that various fungi and yeasts can facilitate this conversion. Notably, strains of Aspergillus, such as Aspergillus flavipes (ATCC 1030 and ATCC 11013) and Aspergillus ochraceus (ATCC 18500), have been found to effectively transform stereoisomeric mixtures of chrysanthemols into chrysanthemic acids. epo.org This process allows for the conversion of a specific stereoisomer of the alcohol, like (1R,3R)-(+)-trans-chrysanthemol, directly into its corresponding acid, (1R,3R)-(+)-trans-chrysanthemic acid. epo.org

Enzymatic catalysis is also prominently used in the kinetic resolution of racemic chrysanthemic acid esters. This approach leverages the stereoselectivity of enzymes, particularly esterases, to preferentially hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the unreacted ester and the hydrolyzed acid. A carboxylesterase from the bacterium Arthrobacter globiformis has been extensively studied for its ability to stereoselectively hydrolyze ethyl chrysanthemate. google.comd-nb.info The gene for this esterase has been cloned and overexpressed in Escherichia coli to facilitate the stereoselective production of (+)-trans-chrysanthemic acid. google.comd-nb.info Similarly, Pig Liver Esterase (PLE) has been identified as another highly effective enzyme for this purpose, demonstrating high trans-selectivity for the acid moiety during the hydrolysis of racemic esters. researchgate.net

These biocatalytic approaches are central to the biosynthetic pathway, where chrysanthemyl diphosphate (B83284) synthase (CDS), a bifunctional enzyme, first catalyzes the condensation of two dimethylallyl diphosphate (DMAPP) molecules to form chrysanthemyl diphosphate (CDP) and subsequently converts CDP to chrysanthemol. researchgate.netresearchgate.net The chrysanthemol is then oxidized to chrysanthemic acid by alcohol and aldehyde dehydrogenases. researchgate.net

Table 1: Selected Biocatalytic Methods in Chrysanthemic Acid Synthesis

| Biocatalyst | Substrate | Product | Method Type | Reference |

| Aspergillus ochraceus ATCC 18500 | (+/-)-cis/trans-Chrysanthemols | Chrysanthemic Acids | Microbial Oxidation | epo.org |

| Aspergillus flavipes ATCC 1030/11013 | (+/-)-cis/trans-Chrysanthemols | Chrysanthemic Acids | Microbial Oxidation | epo.org |

| Arthrobacter globiformis Esterase | Racemic Ethyl Chrysanthemate | (+)-trans-Chrysanthemic Acid | Enzymatic Resolution | google.comd-nb.info |

| Pig Liver Esterase (PLE) | Racemic Chrysanthemic Acid Esters | trans-Chrysanthemic Acid | Enzymatic Resolution | researchgate.net |

Resolution of Racemic Mixtures

The industrial synthesis of chrysanthemic acid typically results in a racemic mixture of its cis and trans isomers. kangmei.com Since the insecticidal potency of pyrethroids is highly dependent on the stereochemistry of the acid component, with the (+)-trans isomer being particularly active, the resolution of these racemic mixtures is of paramount importance. google.com

A classical and industrially significant method for obtaining the desired enantiomer is through the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of the resulting diastereomeric salts in a given solvent allow for their separation by fractional crystallization. A widely patented process involves the use of the optically active amine, (-)-α-(1-naphthyl)-ethylamine, as a resolving agent for (±)-trans-chrysanthemic acid or (±)-cis, trans-chrysanthemic acid mixtures. google.com In this process, the amine selectively forms a less soluble salt with (+)-trans-chrysanthemic acid in solvents like ethanol, which can be isolated by filtration. google.com Subsequent decomposition of the purified salt with an acid liberates the optically pure (+)-trans-chrysanthemic acid. google.com

Other chiral bases have also been proven effective. The enantiomers of threo-1-aryl-2-dimethylamino-1,3-propanediols are potent resolving agents. Specifically, (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) and the enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) have been successfully used. researchgate.net The MTDP-based resolution is noted to be effective on an industrial scale and is "blind" to the cis-isomers, working well on complex trans/cis mixtures. researchgate.net The choice of solvent is critical in these crystallizations; for instance, ether-type solvents containing methanol (B129727) were found to be optimal for the resolution with DMAD, as methanol incorporates into the crystal structure of the less soluble diastereomer, promoting nucleation and crystal growth. researchgate.net

In addition to chemical resolution, enzymatic kinetic resolution is a powerful alternative. As mentioned previously (3.1.2.3), lipases and esterases can selectively hydrolyze one ester enantiomer from a racemic mixture, providing a pathway to both the optically active acid and the unreacted, optically enriched ester. researchgate.netias.ac.in

Table 2: Comparison of Resolving Agents for (±)-trans-Chrysanthemic Acid

| Resolving Agent | Method | Key Feature | Reference |

| (-)-α-(1-Naphthyl)-ethylamine | Diastereomeric Salt Crystallization | Forms a less soluble salt with the (+)-trans acid. | google.com |

| (1R,2R)-DMAD | Diastereomeric Salt Crystallization | Effective in ether/methanol solvent systems. | researchgate.net |

| (1S,2S)-(+)-MTDP / (1R,2R)-(-)-MTDP | Diastereomeric Salt Crystallization | "Blind" to cis-isomers; suitable for industrial scale. | researchgate.net |

| Lipase / Esterase (e.g., from A. globiformis) | Enzymatic Kinetic Resolution | High stereoselectivity for one enantiomer of the ester. | google.comias.ac.in |

Alternative Synthetic Routes and Precursor Chemistry

Beyond the more common synthetic pathways, several alternative routes leveraging the rich chemistry of terpenoid precursors and molecular rearrangements have been developed.

Elaboration from Terpenoids (e.g., Carene)

The natural abundance and optical purity of certain terpenoids make them attractive starting materials for stereospecific synthesis. (+)-3-Carene, a bicyclic monoterpene, is a particularly valuable precursor for the synthesis of (+)-trans-chrysanthemic acid. tandfonline.comichem.md The key to this transformation lies in the systematic oxidative cleavage and rearrangement of the carene framework to construct the characteristic cyclopropane ring and its substituents.

A well-established route begins with the ozonolysis of (+)-Δ³-carene. tandfonline.comoup.comresearchgate.net This initial cleavage yields an intermediate keto-aldehyde, which is then induced to undergo an intramolecular aldol (B89426) cyclization. A second ozonolysis, followed by oxidation, transforms the resulting bicyclic compound into (+)-cis-homocaronic acid. tandfonline.comoup.com This acid is a crucial intermediate that can be converted into (-)-dihydrochrysanthemolactone. The lactone serves as a direct precursor to the final product; for example, it can be converted to ethyl (-)-cis-chrysanthemate, which is then isomerized and hydrolyzed to yield the desired (+)-trans-chrysanthemic acid. ichem.mdtandfonline.com This pathway is notable for its stereospecificity, translating the inherent chirality of (+)-3-carene to the final product. tandfonline.com

Rearrangement Studies in Terpenoid Chemistry

The chemistry of terpenes is replete with fascinating and complex molecular rearrangements, often triggered by acid catalysis and proceeding through carbocationic intermediates. rsc.orgcore.ac.uk The chrysanthemyl skeleton itself is susceptible to such transformations. Under acidic conditions, the cyclopropane ring of chrysanthemic acid and its derivatives can undergo cleavage and rearrangement to form other monoterpene structures, such as those with santolinyl or artemisyl skeletons. dntb.gov.ua Pyrolytic or strong acid treatment can cause rearrangement to a lactone known as pyrocin. core.ac.uk

These rearrangement tendencies are not just degradative pathways but also highlight the biogenetic relationships between different classes of terpenoids. The formation of the chrysanthemyl precursor itself is believed to involve a non-head-to-tail coupling of two DMAPP units, a deviation from the more common terpene biosynthesis pathways that proceed through geranyl pyrophosphate (GPP). dntb.gov.ua The study of these rearrangements provides fundamental insights into the stability of the chrysanthemyl framework and the chemical logic that connects the vast family of terpenoid natural products. rsc.org

Application of Grob-type Fragmentation

The Grob fragmentation is a powerful carbon-carbon bond-cleavage reaction that transforms an aliphatic or alicyclic chain into three smaller fragments. rsc.org The reaction is typically initiated by the deprotonation of an alcohol, which triggers a cascade of bond cleavages and formations, often resulting in the creation of a new π-bond and the expulsion of a leaving group. organic-chemistry.org This reaction is particularly useful for the synthesis of medium to large-sized rings and for the fragmentation of polycyclic systems into unsaturated acyclic compounds. aalto.fi

The effectiveness of a Grob fragmentation is highly dependent on the stereochemistry of the starting material, requiring a specific anti-periplanar alignment of the participating bonds. aalto.fi While not a standard method for the direct synthesis of chrysanthemic acid, its principles are widely applied in the synthesis of other complex terpenoids. For example, it has been employed as a key strategic step in the total synthesis of natural products like vinigrol (B1683060) and has been observed as a competing pathway in the synthesis of phomactins. organic-chemistry.orgnih.gov The application of Grob-type fragmentations in terpenoid chemistry showcases a sophisticated strategy for skeletal reorganization, allowing for the disconnection of complex cyclic frameworks into simpler, more manageable precursors. chemrxiv.org

Industrial Scale Synthesis Considerations

The commercial production of this compound is guided by the need for cost-effectiveness, high stereochemical purity, and efficiency. Industrial synthesis often begins with a cyclopropanation reaction between a diene and a diazoacetate derivative, which produces a mixture of cis and trans isomers of the chrysanthemic ester. kangmei.com This is followed by hydrolysis to the acid. The primary challenge then becomes the efficient separation of the desired (+)-trans isomer from the other three stereoisomers.

Given this challenge, significant industrial effort has focused on developing efficient resolution processes. As detailed in section 3.1.2.4, the use of chiral resolving agents like (-)-α-(1-naphthyl)-ethylamine or the enantiomers of MTDP to separate diastereomeric salts by crystallization is a cornerstone of industrial production. google.comresearchgate.net The ability of agents like MTDP to selectively crystallize the salt of the trans-enantiomer from a mixed cis/trans industrial feedstock is a major advantage. researchgate.net

Alternatively, sourcing strategies that bypass racemic mixtures are highly attractive. The use of abundant, naturally occurring, and optically pure (+)-3-carene as a starting material provides a direct stereospecific route to (+)-trans-chrysanthemic acid, as described in section 3.1.3.1. tandfonline.com This approach leverages a renewable feedstock to avoid the costly and yield-reducing resolution step.

Other strategies aim to build the molecule from inexpensive and simple starting materials. A flexible synthesis has been described based on the reaction of acetylene (B1199291) with acetone, which can both be considered commodity chemicals. gla.ac.uk This route proceeds via an intermediate allenic cyclopropane, which is then stereoselectively reduced and oxidized to give a high proportion of the trans-chrysanthemic acid. gla.ac.ukrsc.org The commercial viability of any given route depends on a complex balance of raw material costs, reaction yields, energy consumption, and the efficiency of the final purification and resolution steps.

Stereochemistry and Conformational Analysis in Biological Systems

Absolute Configuration Determination and its Significance

The precise three-dimensional arrangement of atoms, or absolute configuration, of chrysanthemic acid isomers is critical to their biological function. The enantiomer (+)-trans-chrysanthemic acid has been determined to have a (1R,3R) configuration. This was confirmed through three-dimensional X-ray analysis of its p-bromoanilide derivative using Bijvoet's anomalous dispersion method. rsc.orgrsc.org Consequently, the subject of this article, (-)-trans-chrysanthemic acid, possesses the opposite absolute configuration, which is (1S,3S). wikipedia.org

The significance of this stereochemistry is profoundly evident in the biological activity of pyrethroids, which are esters derived from chrysanthemic acid. Esters formed from the (+)-trans isomer, (1R,3R)-chrysanthemic acid, exhibit significantly higher insecticidal activity compared to those derived from the (-)-trans isomer. google.comgoogle.com The specific spatial orientation of the substituents on the cyclopropane (B1198618) ring is crucial for the molecule's interaction with its target site in insects, the voltage-gated sodium channels in nerve cells. researchgate.net This pronounced difference in bioactivity underscores the importance of absolute configuration, as the (-)-isomer is considered almost inactive and of little use for insecticidal purposes without conversion. google.com This biological selectivity drives the industrial need for efficient methods to resolve racemic mixtures and isolate the desired (+)-enantiomer. google.comgoogle.com

| Isomer | Absolute Configuration | Common Name | Biological Significance |

| This compound | (1S,3S) | Levorotatory | Low insecticidal activity |

| (+)-trans-Chrysanthemic acid | (1R,3R) | Dextrorotatory | High insecticidal activity |

Conformational Studies and Cyclopropane Ring Dynamics in Biological Contexts

The cyclopropane ring is a defining feature of chrysanthemic acid, imparting significant conformational constraints and unique chemical properties. This three-membered ring is inherently strained due to its bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.com This angle strain, combined with torsional strain from eclipsed hydrogen atoms, makes the ring susceptible to cleavage under certain conditions. dalalinstitute.commaricopa.edu

In biological contexts and under acidic conditions, the cyclopropane ring of chrysanthemic acid derivatives can undergo dynamic rearrangements. rsc.org Studies have shown that the nature of the substituents influences the pathway of acid-catalyzed ring cleavage. For instance, chrysanthemyl alcohol and related compounds can undergo a 1,3-(artemisyl) cleavage, while derivatives with a saturated side-chain may experience a 1,2-(santolinyl) scission. rsc.org The introduction of functional groups into the side-chain can direct cleavage through a 2,3-(lavandulyl) pathway. rsc.org

X-ray analysis of chrysanthemic acid derivatives has provided insight into their solid-state conformations. For example, an eight-membered cyclic sulphite derived from a chrysanthemic acid relative was found to adopt a boat-chair conformation where the S=O group is positioned trans to the cyclopropane ring. researchgate.netrsc.org This demonstrates how the rigid cyclopropane moiety influences the conformation of larger ring systems attached to it. The inherent strain and electronic nature of the cyclopropane ring are fundamental to the molecule's reactivity and its ultimate biological function as part of pyrethroid insecticides.

Chiral Discrimination and Enantiomeric Purity in Research Synthesis

The profound difference in insecticidal activity between the enantiomers of trans-chrysanthemic acid necessitates a strong focus on chiral discrimination and enantiomeric purity in its synthesis. google.com Industrial production often yields a racemic mixture of (±)-trans-chrysanthemic acid, which must be resolved to isolate the biologically active (+)-enantiomer. google.com The remaining, largely inactive, this compound is often subjected to racemization to be recycled. google.com

Chiral discrimination is achieved through optical resolution, a process that separates enantiomers. A common method involves the use of an optically active organic base. google.comgoogle.com The acid reacts with the chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, the desired enantiomer of chrysanthemic acid can be regenerated by treating the salt with an acid.

The demand for enantiomerically pure compounds has also driven the development of stereoselective synthesis routes. These methods aim to produce one enantiomer preferentially over the other, minimizing the need for resolution. rsc.orgrsc.org For example, one synthetic approach involves the stereoselective reduction of an allenic cyclopropane intermediate. rsc.orggla.ac.uk The enantiomeric purity of the final product is a critical quality parameter, often assessed using techniques like chiral chromatography or NMR spectroscopy with chiral solvating agents. rsc.orgrsc.org

| Method | Description | Goal |

| Optical Resolution | Reaction of a racemic acid mixture with a chiral resolving agent (e.g., an optically active amine) to form separable diastereomeric salts. | Separation of enantiomers from a racemic mixture. |

| Stereoselective Synthesis | A chemical reaction that preferentially results in the formation of one stereoisomer over others. | Direct production of an enantiomerically enriched product. |

| Enantiomeric Purity Analysis | Analytical techniques (e.g., chiral HPLC, NMR with chiral shift reagents) used to determine the enantiomeric excess (ee) of a sample. | Quantification of the prevalence of one enantiomer over the other. |

Isomeric Interconversion and Racemization Studies

The racemization of optically active chrysanthemic acid is challenging because it involves the inversion of two asymmetric carbon atoms at positions 1 and 3 of the cyclopropane ring. google.comgoogle.com Several methods have been developed to achieve this conversion. One approach involves a sequence of chemical reactions that includes the rupture of the cyclopropane ring to form an intermediate, followed by racemization at the asymmetric centers and subsequent reconstruction of the ring. oup.comtandfonline.com For example, this compound can be converted to an intermediate keto acid which, upon alkaline treatment, undergoes complete racemization. oup.comtandfonline.com

Other patented methods for racemization include:

Oxidation and Treatment: Oxidizing the isobutenyl side chain and converting the acid to an ester, which is then treated with an alkali metal alcoholate. google.comgoogle.com

Photochemical Racemization: Irradiating the acid with ultraviolet light in the presence of a photosensitizer. google.comgoogle.com

Chemical Treatment: Contacting the optically active acid or its ester with an aluminum bromide compound. google.com

These racemization processes are economically important as they allow for the otherwise discarded (-)-enantiomer to be efficiently recycled, making the production of enantiomerically pure (+)-trans-chrysanthemic acid more sustainable and cost-effective.

Chemical Derivatization and Analog Development

Synthesis of Ester Analogs and Pyrethroid Precursors

The primary route to synthetic pyrethroids involves the esterification of chrysanthemic acid with various alcohol moieties. chemistryviews.orgwisdomlib.org This approach has led to the discovery of numerous commercially successful insecticides. wisdomlib.orgmdpi.com The initial synthetic pyrethroids were developed by modifying the alcohol moiety while keeping the chrysanthemic acid structure unchanged. wisdomlib.org

Esterification Methodologies

The formation of an ester linkage between (-)-trans-chrysanthemic acid and an alcohol is a critical step in pyrethroid synthesis. google.com Various methodologies have been employed to achieve this transformation efficiently.

A common method involves the conversion of chrysanthemic acid to its more reactive acid chloride, which is then reacted with the desired alcohol. nih.govasianpubs.org For instance, treatment of chrysanthemic acid with thionyl chloride yields chrysanthemoyl chloride. asianpubs.org This acid chloride can then be esterified with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid. asianpubs.org

Another approach utilizes esterification reagents such as a combination of tosyl chloride (TsCl) and N-methylimidazole. nih.govacs.org This system has been successfully used in the total synthesis of all six natural pyrethrins (B594832), demonstrating its effectiveness in forming the ester bond between chrysanthemic acid and complex alcohol structures. nih.govacs.org

Direct esterification methods, while possible, can be complicated by the sensitivity of the chrysanthemic acid molecule. For example, esterification in methanolic sulfuric acid can lead to the addition of methanol (B129727) to the isobutenyl side chain as a side reaction. researchgate.net The use of diazomethane (B1218177) is a milder alternative for preparing methyl esters, avoiding acid-catalyzed side reactions. gla.ac.uk

Industrial processes often focus on the re-esterification of chrysanthemic acid ethyl ester to produce various pyrethroids. kangmei.com Additionally, methods for the conversion of cis-chrysanthemic acid esters to the more insecticidally active trans-isomers have been developed, involving heating with an alkali-metal alcoholate. google.com

Table 1: Selected Esterification Methods for Chrysanthemic Acid

| Reagent/Method | Description | Reference(s) |

| Thionyl chloride (SOCl₂) followed by alcohol and pyridine | Converts the carboxylic acid to a more reactive acid chloride for esterification. | nih.gov, asianpubs.org |

| Tosyl chloride (TsCl) / N-methylimidazole | An effective reagent system for esterification, used in the synthesis of natural pyrethrins. | nih.gov, acs.org |

| Diazomethane | A mild method for preparing methyl esters, avoiding acid-catalyzed side reactions. | gla.ac.uk |

| Re-esterification of ethyl chrysanthemate | An industrial method to access a variety of pyrethroid esters. | kangmei.com |

| Alkali-metal alcoholate | Used to isomerize cis-chrysanthemic acid esters to the trans form. | google.com |

Introduction of Novel Alcohol Moieties

The search for more potent and stable pyrethroids has driven the synthesis of analogs with novel alcohol components. The initial synthetic pyrethroids were created by esterifying chrysanthemic acid with various alcohols, building upon the structure of natural pyrethrins. chemistryviews.org

Key developments in this area include:

Allethrin : The first synthetic pyrethroid, created by esterifying chrysanthemic acid with allethrolone. chemistryviews.org

Tetramethrin : Developed in 1965, it was the first pyrethroid with an alcohol component lacking a stereocenter, which simplified its synthesis. chemistryviews.org It is an ester of chrysanthemic acid and tetrahydrophthalimidomethyl alcohol. mdpi.com

Resmethrin : A highly active insecticide resulting from the esterification of chrysanthemic acid with 5-benzyl-3-furyl-methanol. wisdomlib.orgmdpi.com

Phenothrin and Cyphenothrin : These compounds were developed by introducing 3-phenoxybenzyl alcohol and α-cyano-3-phenoxybenzyl alcohol, respectively, as the alcohol moieties. mdpi.com Phenothrin demonstrated greater insecticidal activity and lower mammalian toxicity than natural pyrethrins. nih.gov

The systematic modification of the alcohol portion of the molecule has been a fruitful strategy for developing new insecticides with improved properties. wisdomlib.org

Table 2: Examples of Pyrethroids Derived from this compound and Novel Alcohols

| Pyrethroid | Alcohol Moiety | Reference(s) |

| Allethrin | Allethrolone | chemistryviews.org |

| Tetramethrin | Tetrahydrophthalimidomethyl alcohol | mdpi.com |

| Resmethrin | 5-benzyl-3-furyl-methanol | mdpi.com, wisdomlib.org |

| Phenothrin | 3-phenoxybenzyl alcohol | mdpi.com, nih.gov |

| Cyphenothrin | α-cyano-3-phenoxybenzyl alcohol | mdpi.com |

Functional Group Modifications and Structure Elucidation of Derivatives

Beyond esterification, the functional groups of this compound and its derivatives can be modified to create new analogs. For example, reduction of the carboxylic acid group in chrysanthemic acid using lithium aluminum hydride yields the corresponding primary alcohol, chrysanthemol (B1213662). researchgate.net

The isobutenyl side chain is also a target for modification. Oxidation of this group can lead to various derivatives. For instance, oxidation of α-bromo-β-naphthyl d,l-cis, trans-[1-14C]chrysanthemate with osmium tetroxide-sodium periodate (B1199274) results in a formyl ester. researchgate.net In some cases, the isobutenyl group has been replaced with other substituents, such as dihalovinyl groups, to enhance insecticidal activity and photostability. nih.gov The 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid is a key acid component in several potent pyrethroids. nih.gov

The structure elucidation of these derivatives is crucial for understanding structure-activity relationships. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in determining the stereochemistry and conformation of chrysanthemic acid isomers and their derivatives. gla.ac.uk The coupling constants of the cyclopropane (B1198618) ring protons in the NMR spectrum can distinguish between cis and trans isomers. gla.ac.uk

Development of Optically Active Pyrethroid Analogs

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. google.com Generally, esters derived from the (+)-trans-chrysanthemic acid isomer exhibit significantly higher insecticidal activity than those from the (-)-trans isomer. google.comtandfonline.com This has spurred the development of methods for synthesizing optically active pyrethroid analogs.

The synthesis of optically active pyrethroids often relies on obtaining enantiomerically pure acid components. ichem.md One approach involves the optical resolution of racemic chrysanthemic acid. This can be achieved using chiral resolving agents, such as (S)-naphthylethylamine, to separate the enantiomers. nih.govacs.org Another method for preparing pure (+)-trans-chrysanthemic acid involves resolution via its quinine (B1679958) salt. tandfonline.com

Stereospecific synthesis starting from chiral precursors is another important strategy. For example, optically pure (+)-trans-chrysanthemic acid has been synthesized from (+)-Δ³-carene, a naturally occurring monoterpene. tandfonline.comichem.md

The development of chiral catalysts for the asymmetric synthesis of chrysanthemic acid is an active area of research, although achieving high optical purity can be challenging. google.com The enzymatic resolution of racemic chrysanthemic acid esters using specific esterases is also a viable method for producing optically active acids. google.com

The synthesis of all four chiral stereoisomers of cinerin I, a natural pyrethrin, has allowed for detailed investigations into the stereostructure-activity relationship, confirming the critical role of chirality in insecticidal potency. nih.govacs.org

Structure Activity Relationship Sar Studies

Correlating Cyclopropane (B1198618) Stereochemistry with Biological Activity in Insect Systems

The stereochemistry of the cyclopropane ring in pyrethroids, which are esters of chrysanthemic acid, is a critical determinant of their insecticidal activity. The chrysanthemic acid portion of these molecules contains two chiral centers, leading to the possibility of four stereoisomers. mdpi.com Research has consistently shown that the biological activity of these isomers can vary significantly.

Generally, the (1R)-configuration of the cyclopropane ring is associated with higher insecticidal potency compared to the (1S)-configuration. researchgate.net Furthermore, esters derived from the trans-form of chrysanthemic acid tend to exhibit greater insecticidal activity than their cis-form counterparts. google.com For instance, in the case of phenoxybenzyl pyrethroids, the cis isomers are often found to be more toxic to insects than the trans isomers. researchgate.net This stereospecificity highlights the precise geometric fit required for the pyrethroid molecule to effectively interact with its target site in the insect's nervous system.

| Stereochemical Feature | General Impact on Insecticidal Activity | Supporting Observations |

|---|---|---|

| (1R)-configuration | Higher Toxicity | The 1R conformation of the cyclopropane ring is generally more toxic than the 1S conformation. researchgate.net |

| (1S)-configuration | Lower Toxicity | Esters composed of the (-)-isomer of chrysanthemic acid are almost inactive. google.com |

| trans-Isomer | Generally Higher Activity | Esters composed of trans-form acid exhibit stronger insecticidal activity than those composed of the corresponding cis-form acid. google.com |

| cis-Isomer (Phenoxybenzyl pyrethroids) | Often Higher Toxicity | The cis isomers of phenoxybenzyl pyrethroids are usually more toxic to insects than trans isomers. researchgate.net |

Influence of Side Chain Modifications on Insecticidal Efficacy

Modifications to the side chains of both the acidic and alcohol moieties of pyrethroid esters have been extensively explored to enhance their insecticidal efficacy and stability. Scientific advancements have enabled targeted alterations, such as the addition of halogens (e.g., Cl, Br) and the substitution of the furyl ring in the alcohol portion with a benzene (B151609) ring. researchgate.net These changes have led to the development of synthetic pyrethroids with improved properties over their natural counterparts.

Introducing an α-cyano group to the alcohol moiety has been a particularly significant modification, leading to a class of pyrethroids with enhanced potency. researchgate.netnih.gov Furthermore, the incorporation of synergophore groups into the alcohol moiety has been shown to be an effective strategy. For example, the inclusion of a methylenedioxyphenyl group or a propynyl (B12738560) group can effectively counteract metabolic resistance in certain insect species. cambridge.org While modifications to the acid moiety have generally been found to have a lesser impact, the introduction of a synergophore group in this position can also be effective. cambridge.org

| Modification Type | Example | Impact on Efficacy |

|---|---|---|

| Addition of Halogens | Introduction of Cl or Br to the side chain of chrysanthemic acid. researchgate.net | Enhances insecticidal activity. |

| Alcohol Moiety Substitution | Replacement of the furyl ring with a benzene ring. researchgate.net | Increases stability and potency. |

| α-Cyano Group Addition | Incorporation into the alcohol moiety. researchgate.netnih.gov | Significantly enhances insecticidal potency. |

| Incorporation of Synergophores | Methylenedioxyphenyl or propynyl groups in the alcohol moiety. cambridge.org | Can overcome metabolic resistance. |

Mechanism of Action at Insect Neurotransmitter Receptors (e.g., Voltage-Gated Sodium Channels)

The primary target of pyrethroid insecticides derived from (-)-trans-chrysanthemic acid is the voltage-gated sodium channel (VGSC) in the nervous systems of insects. nih.govportlandpress.com These channels are crucial for the propagation of nerve impulses. nih.gov Pyrethroids bind to the VGSC, preventing them from closing in a timely manner after activation. nih.gov This disruption leads to a prolonged influx of sodium ions, causing persistent depolarization of the nerve membrane, which results in repetitive nerve firing, paralysis, and ultimately, the death of the insect. nih.govportlandpress.com

Pyrethroids are broadly classified into two types based on their chemical structure and the symptoms they produce in insects. nih.gov

Type I pyrethroids , which lack an α-cyano group, cause repetitive discharges in response to a single stimulus, leading to symptoms such as restlessness, incoordination, and hyperactivity. nih.gov

Type II pyrethroids , which possess an α-cyano group, induce a more pronounced and prolonged depolarization of the nerve membrane, leading to convulsions and paralysis. nih.gov

The selective toxicity of pyrethroids towards insects over mammals is partly due to the higher sensitivity of insect sodium channels to these compounds. nih.gov

Comparative Analysis of Natural vs. Synthetic Pyrethroid Activities

Natural pyrethrins (B594832), extracted from chrysanthemum flowers, and synthetic pyrethroids, which are derivatives of chrysanthemic acid, share a common mechanism of action but differ in their stability and biological activity. mgk.combeyondpesticides.org Natural pyrethrins are known for their rapid "knock-down" effect on insects and their ability to induce a "flushing" behavior, driving insects from their hiding places. mgk.com However, they are susceptible to degradation by UV light and heat, resulting in short residual activity. mgk.combeyondpesticides.org

Synthetic pyrethroids were developed to overcome the instability of natural pyrethrins. beyondpesticides.org They are generally more photostable, which provides longer-lasting control of pests. mgk.combeyondpesticides.org Structural modifications in synthetic pyrethroids have also led to increased insecticidal potency compared to their natural counterparts. beyondpesticides.org For example, second-generation synthetic pyrethroids like permethrin (B1679614) and deltamethrin (B41696) exhibit both high potency and enhanced photostability. nih.gov

| Characteristic | Natural Pyrethrins | Synthetic Pyrethroids |

|---|---|---|

| Source | Extracted from chrysanthemum flowers. mgk.com | Chemically synthesized analogues. beyondpesticides.org |

| Stability | Susceptible to degradation by UV light and heat. mgk.combeyondpesticides.org | Generally more stable with longer residual activity. mgk.combeyondpesticides.org |

| Biological Effect | Rapid "knock-down" and "flushing" action. mgk.com | Often more potent and longer-lasting. beyondpesticides.org |

| Toxicity | Broad-spectrum insecticidal activity. mgk.com | Can be chemically designed to have higher toxicity. beyondpesticides.org |

Resistance Mechanisms in Target Pests and Structural Countermeasures

The extensive use of pyrethroid insecticides has led to the development of resistance in many insect populations. nih.gov The primary mechanisms of resistance include:

Target-site resistance : This is often referred to as knockdown resistance (kdr) and involves point mutations in the gene encoding the voltage-gated sodium channel. researchgate.netahdb.org.uk These mutations reduce the sensitivity of the sodium channel to pyrethroids, preventing the insecticide from binding effectively. ahdb.org.uk

Metabolic resistance : This involves an increased rate of insecticide detoxification by enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. researchgate.netahdb.org.uk These enzymes break down the pyrethroid molecule before it can reach its target site.

Penetration resistance : This mechanism involves modifications to the insect's cuticle that reduce the rate of insecticide absorption. researchgate.netahdb.org.uk

To counteract these resistance mechanisms, structural modifications to the pyrethroid molecule have been investigated. One approach is to alter the alcohol moiety of the pyrethroid, as changes in this part of the molecule can overcome metabolic resistance. cambridge.org The incorporation of synergophore groups, which can inhibit the detoxifying enzymes, is another effective strategy. cambridge.org Additionally, modifying the central ester bond to an ether bond has been shown to lower resistance. cambridge.org Reverting from an α-cyano analogue to one without this group can also reduce resistance. cambridge.org

| Resistance Mechanism | Description | Structural Countermeasure |

|---|---|---|

| Target-Site Resistance (kdr) | Mutations in the voltage-gated sodium channel reduce insecticide binding. researchgate.netahdb.org.uk | Development of novel pyrethroids that can bind to the mutated channel. |

| Metabolic Resistance | Increased detoxification by enzymes (P450s, esterases). researchgate.netahdb.org.uk | - Altering the alcohol moiety. cambridge.org |

| Penetration Resistance | Reduced insecticide uptake due to a thicker or modified cuticle. researchgate.netahdb.org.uk | Formulation changes to enhance penetration. |

| General Structural Modifications | - | - Changing the ester bond to an ether bond. cambridge.org |

Metabolism and Environmental Fate in Non Human Systems

Biodegradation Pathways in Plants

Plants, particularly the pyrethrum daisy (Tanacetum cinerariifolium), are the natural source of pyrethrins (B594832), which are esters of chrysanthemic acid. The biosynthesis and subsequent metabolism of trans-chrysanthemic acid in plants involve several enzymatic steps, including glycosylation, conjugation, and oxidation-reduction reactions.

In plants, xenobiotics and certain endogenous compounds are often conjugated with sugars, such as glucose, to increase their water solubility and facilitate sequestration or detoxification. Studies involving the heterologous production of trans-chrysanthemic acid in plants have demonstrated that this compound undergoes significant glycosylation.

For instance, when the biosynthetic pathway for trans-chrysanthemic acid was engineered into Nicotiana benthamiana leaves, a majority (58%) of the produced trans-chrysanthemic acid was found to be glycosylated or otherwise modified nih.govoup.com. Similarly, in transgenic tomato fruits engineered to produce this acid, a substantial portion (62%) was converted into glycosylated forms nih.govresearchgate.netnih.gov. This indicates that glycosylation is a major metabolic route for trans-chrysanthemic acid in plant tissues, effectively sequestering the acid and preventing potential phytotoxicity or feedback inhibition of its biosynthetic pathway.

Table 1: Glycosylation of trans-Chrysanthemic Acid in Transgenic Plants

| Plant Species | Tissue | Percentage of Glycosylated trans-Chrysanthemic Acid | Reference |

|---|---|---|---|

| Nicotiana benthamiana | Leaves | 58% | nih.govoup.com |

| Solanum lycopersicum (Tomato) | Fruit | 62% | nih.govresearchgate.netnih.gov |

The biosynthesis of trans-chrysanthemic acid from its precursor, trans-chrysanthemol (B1144467), is a two-step oxidation process catalyzed by oxidoreductases researchgate.net. Research has identified specific enzymes involved in this transformation. An alcohol dehydrogenase (ADH) first oxidizes trans-chrysanthemol to trans-chrysanthemal (B1236807) nih.govoup.comresearchgate.net. Subsequently, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of trans-chrysanthemal to yield trans-chrysanthemic acid nih.govoup.comresearchgate.net.

These oxidoreductases play a pivotal role not only in the biosynthesis of the acid moiety of pyrethrins but also represent a potential pathway for its metabolic transformation in plants researchgate.net. The reversible nature of some dehydrogenase reactions could theoretically allow for the reduction of chrysanthemic acid back to its corresponding aldehyde or alcohol, although the primary direction in the context of pyrethrin biosynthesis is oxidative.

Environmental Transformation and Persistence in Soil and Water

The fate of (-)-trans-Chrysanthemic acid in the environment is largely dictated by the degradation of pyrethroid insecticides, which release this acid moiety upon the cleavage of their ester bond. Its persistence is influenced by hydrolytic and photochemical processes.

The primary degradation pathway for pyrethroid insecticides in soil and water is the hydrolysis of the ester linkage, which yields chrysanthemic acid and an alcohol moiety researchgate.netekb.eg. This process can be influenced by pH, temperature, and microbial activity. Carboxylic acid esters are known to be susceptible to hydrolysis under both acidic and basic conditions, with base-catalyzed hydrolysis (saponification) generally proceeding more rapidly nih.gov.

The hydrolysis of the ester bond in pyrethroids is a key detoxification step, as the resulting chrysanthemic acid is generally less toxic to insects and mammals than the parent ester nih.gov. The rate of hydrolysis significantly impacts the environmental persistence of pyrethroids and the subsequent availability of chrysanthemic acid for further degradation.

Chrysanthemic acid and its derivatives are susceptible to photochemical degradation upon exposure to sunlight. Photochemical reactions can lead to isomerization, decarboxylation, and the formation of various degradation products acs.org. The reactivity of the cyclopropane (B1198618) ring and the isobutenyl moiety in the chrysanthemic acid structure plays a crucial role in its photochemical behavior unamur.be. These reactions contribute to the breakdown of the molecule in the environment, reducing its persistence acs.org. The absorption of light can lead to the formation of reactive species, initiating a cascade of reactions that alter the chemical structure of the parent compound nih.govscispace.com.

Metabolic Studies in Insects and Microorganisms

Insects and microorganisms have evolved efficient enzymatic systems to metabolize pyrethroids, with the initial step often being the hydrolysis of the ester bond to produce chrysanthemic acid.

The primary mechanism of pyrethroid detoxification in many insect species involves enzymatic hydrolysis by carboxylesterases, leading to the formation of chrysanthemic acid and the corresponding alcohol researchgate.netcapes.gov.brslideshare.net. This is a crucial resistance mechanism, as increased esterase activity can lead to enhanced detoxification and reduced insecticide efficacy. Once formed, the chrysanthemic acid can be further metabolized through oxidation and conjugation pathways before excretion slideshare.net.

Numerous microorganisms, including bacteria and fungi, are capable of degrading pyrethroids and their metabolites researchgate.netnih.govfrontiersin.orgnih.gov. The initial step in the microbial degradation of pyrethroids is typically the cleavage of the ester bond by esterases or hydrolases, releasing chrysanthemic acid frontiersin.orgnih.gov. Various bacterial and fungal strains have been identified that can utilize pyrethroids or their degradation products as a source of carbon and energy frontiersin.orgnih.govnih.gov. For example, species of Bacillus, Pseudomonas, Aspergillus, and Trichoderma have been shown to be effective in degrading pyrethroids frontiersin.orgmdpi.com. The resulting chrysanthemic acid is then further catabolized through various metabolic pathways researchgate.net.

Table 2: Microorganisms Involved in Pyrethroid Degradation

| Microorganism Type | Genera | Key Enzyme/Process | Reference |

|---|---|---|---|

| Bacteria | Bacillus, Pseudomonas, Sphingobium, Raoultella | Esterase/Hydrolase | frontiersin.orgnih.gov |

| Fungi | Aspergillus, Candida, Trichoderma | Esterase/Hydrolase | frontiersin.org |

Bioremediation Potential and Strategies

Bioremediation presents an eco-friendly and cost-effective strategy for the detoxification of environments contaminated with pesticides derived from this compound. This approach harnesses the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade these synthetic pyrethroids into less toxic compounds. The process primarily relies on enzymatic activities that break down the complex chemical structure of these insecticides.

The initial and most critical step in the microbial degradation of pyrethroid insecticides is the cleavage of the ester bond. frontiersin.orgnih.gov This hydrolysis reaction separates the molecule into its constituent alcohol and acid parts, one of which is chrysanthemic acid. A wide variety of microorganisms isolated from contaminated soils, sludge, and wastewater have demonstrated the ability to carry out this crucial step. nih.gov These microbes can utilize the pyrethroids directly as a source of carbon and nitrogen or degrade them through co-metabolism. frontiersin.orgnih.govnih.gov

The effectiveness of bioremediation is influenced by several environmental factors, including soil texture, organic matter content, moisture, pH, and temperature. nih.gov Successful bioremediation strategies often involve identifying and isolating native microbial strains from contaminated sites, as these organisms are already adapted to the presence of the pollutant.

Numerous bacterial and fungal species have been identified for their capacity to degrade pyrethroids, thereby releasing chrysanthemic acid, which can be further metabolized. Contaminated sites are considered a rich source for isolating such microorganisms. nih.gov Genera from both bacteria and fungi have been extensively studied for their degradative abilities. frontiersin.orgnih.gov For instance, Acidomonas sp. has been shown to degrade the pyrethroid allethrin, producing chrysanthemic acid as a major metabolite. frontiersin.orgnih.gov

Below is a table summarizing some of the key microbial genera involved in the biodegradation of pyrethroids.

| Kingdom | Genera Involved in Pyrethroid Degradation |

| Bacteria | Acidomonas, Acinetobacter, Achromobacter, Bacillus, Brevibacterium, Klebsiella, Lysinibacillus, Micrococcus, Ochrobactrum, Pseudomonas, Raoultella, Serratia, Sphingobium, Stenotrophomonas, Streptomyces frontiersin.orgnih.govnih.govbohrium.comsciepub.com |

| Fungi | Aspergillus, Candida, Cladosporium, Phaenerochaete, Trichoderma frontiersin.orgnih.gov |

The enzymatic machinery of microorganisms is central to the bioremediation of pyrethroids. Hydrolases, and specifically carboxylesterases (also known as esterases), are the primary enzymes responsible for the initial hydrolytic cleavage of the ester linkage in pyrethroid molecules. frontiersin.orgnih.gov These enzymes are widespread in nature and have been found in various bacteria and fungi. frontiersin.orgnih.gov The trans isomers of pyrethroids are often more readily degraded by carboxylesterases than the cis-isomers. frontiersin.org

Following the initial hydrolysis, other enzymes such as oxygenases (monooxygenases and dioxygenases) and peroxidases play a significant role in the further degradation of the resulting aromatic and aliphatic metabolites, including this compound. frontiersin.orgpdeaamcollege.edu.in These enzymes introduce oxygen atoms into the molecules, increasing their reactivity and water solubility, which facilitates further breakdown. nih.gov Ligninolytic enzymes produced by fungi, such as laccase, lignin peroxidase, and manganese peroxidase, are also effective in degrading complex and recalcitrant organic compounds. pdeaamcollege.edu.inmdpi.com

The table below details the major classes of enzymes involved in the degradation process.

| Enzyme Class | Specific Enzyme Type | Role in Degradation of Pyrethroids and Metabolites |

| Hydrolases | Carboxylesterase / Esterase | Catalyzes the initial cleavage of the pyrethroid's ester bond, releasing chrysanthemic acid. frontiersin.orgnih.govnih.gov |

| Oxidoreductases | Oxygenases (Mono- and Di-oxygenases) | Incorporate oxygen into the intermediate metabolites, facilitating ring cleavage and further degradation. frontiersin.orgpdeaamcollege.edu.innih.gov |

| Oxidoreductases | Peroxidases (Lignin peroxidase, Manganese peroxidase) | Oxidize a wide range of phenolic and aromatic compounds. pdeaamcollege.edu.inmdpi.com |

| Oxidoreductases | Laccase | Oxidizes phenolic compounds, polycyclic aromatic hydrocarbons, and pesticides. pdeaamcollege.edu.innih.gov |

Advanced Analytical Chemistry Research

Chromatographic Techniques for Enantiomer Separation

Chromatography is a fundamental tool for separating the stereoisomers of chrysanthemic acid, which is essential for quality control in the production of stereoisomerically pure insecticides and for studying their metabolic pathways. nih.gov

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful method for the direct separation of chrysanthemic acid enantiomers and diastereomers. nih.gov The development of effective CSPs has been a significant area of research, enabling the resolution of complex isomer mixtures that were previously difficult to separate. chromsoc.jp

Various types of CSPs have been successfully employed. For instance, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are effective. Pirkle-type CSPs, which operate based on a three-point interaction model (π-π interactions, hydrogen bonding, and steric hindrance), have also been instrumental in separating pyrethroid isomers. acs.org Cinchona alkaloid-derived CSPs have demonstrated success in resolving all four stereoisomers of chrysanthemic acid under both polar-organic and reversed-phase conditions. nih.gov The choice of mobile phase, which typically consists of mixtures like n-hexane-dichloroethane-ethanol, is critical for achieving optimal separation. acs.org

One study reported the complete baseline resolution of all chrysanthemic acid stereoisomers using a cinchona alkaloid-derived CSP with both a polar-organic eluent (acetonitrile-based) and a reversed-phase medium. nih.gov Another approach involves using CSPs with urea (B33335) derivatives of L-valine, which have shown excellent enantioselectivity for various chiral compounds, including carboxylic acids. tandfonline.com

Table 1: HPLC Methods for Chiral Separation of Chrysanthemic Acid Isomers

| Chiral Stationary Phase (CSP) Type | Mobile Phase Composition | Outcome | Reference |

|---|---|---|---|

| Cinchona Alkaloid-Derived | Acetonitrile-based polar-organic eluent | Complete baseline resolution of all 4 stereoisomers | nih.gov |

| Cinchona Alkaloid-Derived | Acetonitrile-based reversed-phase media | Complete baseline resolution of all 4 stereoisomers | nih.gov |

| Pirkle-Type (e.g., Sumichiral OA-2000) | n-Hexane-dichloroethane-ethanol | Enantioseparation of pyrethroids | acs.org |

| Urea Derivatives of L-Valine | Not specified | Excellent enantioselectivity for carboxylic acids | tandfonline.com |

Gas Chromatography (GC) is a widely used technique for determining the isomeric composition of chrysanthemic acid, particularly the cis/trans ratio. psu.edugoogle.com For the analysis of enantiomers, an indirect method is often employed. This involves derivatizing the chrysanthemic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. chromsoc.jppsu.edu

A common derivatizing agent is (+)-α-methylbenzylamine, which reacts with chrysanthemic acid chloride to form diastereomeric amides. psu.edu These amides, derived from the (+)-cis, (-)-cis, (+)-trans, and (-)-trans isomers of chrysanthemic acid, can be completely separated using a glass capillary column coated with a suitable stationary phase like Free Fatty Acid Phase (FFAP). psu.edu Another established method involves esterification with an optically active alcohol, such as l-menthol. researchgate.nettandfonline.comoup.com The resulting diastereomeric l-menthyl esters can be resolved on a column packed with 2% QF-1 on Chromosorb W, allowing for the separation of d-trans, l-trans, and dl-cis isomers. tandfonline.comoup.com

Direct enantiomeric separation by GC is also possible using chiral stationary phases. Cyclodextrin-based CSPs, for instance, have proven effective. Permethylated beta-cyclodextrin (B164692) (PM-β-CD) selectors are particularly well-suited for the chiral separation of pyrethroic acids. mdpi.com Studies have shown excellent separation of chrysanthemic acid isomers as free acids on a Cydex-B column, which contains permethyl-β-CD. mdpi.com

Table 2: GC Methods for Isomer Analysis of Chrysanthemic Acid

| Method | Derivatizing Agent/Chiral Phase | Column/Stationary Phase | Isomers Separated | Reference |

|---|---|---|---|---|

| Indirect | (+)-α-methylbenzylamine | 50-m x 0.25-mm glass capillary with FFAP | All four diastereomeric amides | psu.edu |

| Indirect | l-Menthol | 2% QF-1 on Chromosorb W | d-trans, l-trans, dl-cis | tandfonline.comoup.com |

| Direct | Permethyl β-Cyclodextrin (Cydex-B) | 25 m x 0.22 mm Cydex-B | Enantiomers and cis/trans isomers | mdpi.com |

Spectroscopic Methods for Structural Characterization of Synthesized Compounds and Metabolites

Spectroscopic techniques are indispensable for the structural elucidation of synthesized (-)-trans-Chrysanthemic acid, its analogues, and metabolites. dtic.mil NMR, MS, and IR spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of chrysanthemic acid and its derivatives. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of (±)-trans-chrysanthemic acid, characteristic signals include two singlets for the geminal methyl groups on the cyclopropane (B1198618) ring, resonances for the vinylic methyl groups, and distinct signals for the cyclopropane and vinylic protons. gla.ac.uk The coupling constants between the cyclopropane protons are indicative of their relative stereochemistry (cis or trans). For the trans isomer, the vinylic proton appears as a broad doublet around τ 5.10 with a coupling constant of approximately 8 Hz. gla.ac.uk The cis/trans ratio can be accurately estimated by comparing the integration of the vinylic proton signals, as the vinylic proton of the cis-isomer resonates at a different chemical shift (τ 4.67). gla.ac.uk

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.govtandfonline.com Studies on deuteriated methyl trans-chrysanthemate have utilized ¹H NMR to confirm the specific positions of deuterium (B1214612) labeling on both the cyclopropane ring and the olefinic bond. osti.gov

Table 3: Representative ¹H NMR Data for (±)-trans-Chrysanthemic Acid

| Proton | Chemical Shift (τ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Geminal Methyls | 8.85 and 8.70 | s (singlet) | - | gla.ac.uk |

| Vinylic Methyls | 8.30 | s (singlet) | - | gla.ac.uk |

| Vinylic Hydrogen | 5.10 | bd (broad doublet) | 8 | gla.ac.uk |

| Cyclopropane H | 8.63 | d (doublet) | 5.5 | gla.ac.uk |

| Cyclopropane H | 7.92 | dd (doublet of doublets) | 5 and 8 | gla.ac.uk |

Mass Spectrometry (MS) is used to determine the molecular weight and to deduce the structure of this compound and its metabolites through analysis of fragmentation patterns. dtic.mil In electron ionization (EI) mass spectrometry, the molecular ion (M+) of chrysanthemic acid is observed at m/e 168. gla.ac.uknist.gov

The primary fragmentation pathways involve the loss of a methyl radical or the carboxyl group. gla.ac.uk The loss of the carboxyl group leads to the base peak in the spectrum at m/e 123, corresponding to the chrysanthemyl cation. gla.ac.ukresearchgate.net Subsequent fragmentation of the cyclopropane ring results in the elimination of butene or propene, giving rise to fragment ions at m/e 81 and m/e 67. gla.ac.uk Softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are also employed, especially in LC-MS methods, to identify impurities and metabolites by providing molecular mass information with less fragmentation. nih.gov Protonated chrysanthemic acid (m/z 169) and the chrysanthemyl acylium ion (m/z 151) can be observed using techniques like proton transfer reaction mass spectrometry (PTR-MS). researchgate.net

Table 4: Key Mass Fragments of Chrysanthemic Acid (EI-MS)

| m/z | Identity | Fragmentation | Reference |

|---|---|---|---|

| 168 | Molecular Ion [M]⁺ | - | gla.ac.uk |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical | gla.ac.uk |

| 123 | [M - COOH]⁺ (Base Peak) | Loss of the carboxyl group | gla.ac.ukresearchgate.net |